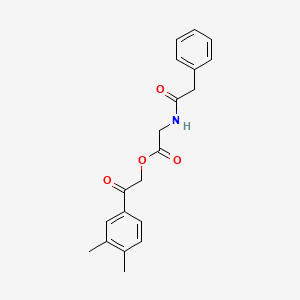
2-(3,4-dimethylphenyl)-2-oxoethyl N-(phenylacetyl)glycinate
Übersicht
Beschreibung
2-(3,4-dimethylphenyl)-2-oxoethyl N-(phenylacetyl)glycinate, also known as DMOG, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMOG is a hypoxia-mimicking agent that has been found to induce the expression of hypoxia-inducible factor-1 alpha (HIF-1α), a transcription factor that plays a crucial role in the cellular response to hypoxia.
Wissenschaftliche Forschungsanwendungen
Photogeneration of Hydrogen from Water
Research involving platinum(II) terpyridyl acetylide chromophores and molecular cobalt catalysts demonstrates the potential for related compounds in the photogeneration of hydrogen from water. This application is crucial for developing renewable energy sources and emphasizes the role of complex organic molecules in facilitating photochemical reactions (Pingwu Du, K. Knowles, R. Eisenberg, 2008).
Catalysis and Polymerization
Copper-catalyzed regio-controlled oxidative coupling polymerization of dimethylphenol analogs shows the relevance of phenyl and methyl-substituted compounds in synthesizing high-molecular-weight polymers. These methodologies highlight the potential for constructing complex polymer structures with specific physical properties, which could be applicable to materials science and engineering (Y. Shibasaki, Andnobuo Suzuki, M. Ueda, 2007).
Synthesis of Heterocyclic Systems
The synthesis of heterocyclic systems using related compounds, such as methyl 2-[bis(acetyl)ethenyl]aminopropenoates, underscores the significance of these molecules in constructing complex organic frameworks. These systems have implications for pharmaceuticals, agrochemicals, and materials science, demonstrating the versatility of dimethylphenyl and related functionalities in organic synthesis (Lovro Selič, B. Stanovnik, 1997).
Photodegradation Studies
Studies on the photodegradation of malachite green, involving the identification of transformation products through LC-TOF-MS and GC-MS, highlight the environmental implications of chemical degradation under natural sunlight. Such research points to the broader applications of related compounds in environmental chemistry, specifically in understanding and mitigating the impacts of synthetic dyes and related organic molecules on aquatic ecosystems (L. Perez-Estrada, A. Agüera, M. Hernando, S. Malato, A. Fernández-Alba, 2008).
Eigenschaften
IUPAC Name |
[2-(3,4-dimethylphenyl)-2-oxoethyl] 2-[(2-phenylacetyl)amino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c1-14-8-9-17(10-15(14)2)18(22)13-25-20(24)12-21-19(23)11-16-6-4-3-5-7-16/h3-10H,11-13H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDNNHQXQAKENKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)COC(=O)CNC(=O)CC2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N~1~-cycloheptyl-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B4582268.png)
![1-[4-(2,4-dimethylphenoxy)butyl]azepane](/img/structure/B4582275.png)
![(2,1,3-benzothiadiazol-5-ylmethyl){[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}methylamine](/img/structure/B4582276.png)

![3-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide](/img/structure/B4582290.png)


![N-[5-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]-2-pyrimidinamine](/img/structure/B4582318.png)
![N-benzyl-2-oxo-3-(2'H-spiro[cyclopentane-1,3'-isoquinolin]-1'(4'H)-ylidene)propanamide](/img/structure/B4582323.png)
![N-({[4-({[amino(imino)methyl]amino}sulfonyl)phenyl]amino}carbonothioyl)-3-(4-methoxyphenyl)acrylamide](/img/structure/B4582331.png)
![methyl 4-({[2-chloro-4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenoxy]acetyl}amino)benzoate](/img/structure/B4582338.png)

![N-(4-acetylphenyl)-3-[(dimethylamino)sulfonyl]benzamide](/img/structure/B4582376.png)
![2-ethyl-1-{[1-(2-furoyl)piperidin-4-yl]carbonyl}piperidine](/img/structure/B4582384.png)